molecular formula C10H11NO4 B13109034 3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione

3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione

Katalognummer: B13109034
Molekulargewicht: 209.20 g/mol
InChI-Schlüssel: UGZDZOZIZXDDEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione can be achieved through various synthetic routes. One common method involves the reaction of ethanolamine with a mixture of aromatic aldehyde and methyl acylpyruvates in dioxane at room temperature . This reaction yields 5-aryl-4-acyl-3-hydroxy-1-(2-hydroxyethyl)-3-pyrrolin-2-ones, which can be further processed to obtain the desired indole derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione has numerous scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione include other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C10H11NO4

Molekulargewicht

209.20 g/mol

IUPAC-Name

3-hydroxy-1-(2-hydroxyethyl)-2,3-dihydroindole-5,6-dione

InChI

InChI=1S/C10H11NO4/c12-2-1-11-5-10(15)6-3-8(13)9(14)4-7(6)11/h3-4,10,12,15H,1-2,5H2

InChI-Schlüssel

UGZDZOZIZXDDEI-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=CC(=O)C(=O)C=C2N1CCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.